molecular formula C11H13N3O2 B2993662 ethyl (1H-benzimidazol-2-ylmethyl)carbamate CAS No. 887573-38-8

ethyl (1H-benzimidazol-2-ylmethyl)carbamate

Cat. No.: B2993662
CAS No.: 887573-38-8
M. Wt: 219.244
InChI Key: KWTZPCXYWLUTKU-UHFFFAOYSA-N
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Description

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate is a carbamate derivative featuring a benzimidazole core substituted at the 2-position with a methyl group linked to an ethyl carbamate moiety. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 243.26 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(1H-benzimidazol-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTZPCXYWLUTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The overall reaction can be summarized as follows:

    Formation of Intermediate: o-Phenylenediamine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Based on the search results, "ethyl (1H-benzimidazol-2-ylmethyl)carbamate" is related to benzimidazole derivatives, which have various applications, particularly in treating infections and inflammation .

Scientific Research Applications

Treatment of Infections:

  • Helminth Infections: Benzimidazoles are used in veterinary and human medicine to treat helminthic infections . Alkyl [5-[amino(phenyl)methyl]-1H-benzimidazol-2-yl]carbamates are more soluble compared to previous compounds, offering greater flexibility in preparing oral and parenteral pharmaceutical dosage forms . These compounds are useful in treating helminthic infections in mammals that harbor both filarial and intestinal worms. Active anthelmintic agents like diethylcarbamazine, suramin, albendazole, mebendazole, and ivermectin can be combined with these compounds . Intestinal helminths that cause disease in mammals include Enterobius vermicularis (pinworm), Trichuris trichiura (whipworm), Ascaris lumbricoides (large common roundworm), Ancylostoma duodenale (common hookworm), Necator Americanus (American hookworm), and Strongyloides Stercoralis .
  • Antimicrobial activities: Benzimidazole derivatives have antibacterial activities against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties:

  • Benzimidazole derivatives, such as MBPHYD and MBNHYD, possess significant anti-inflammatory properties and good oral bioavailability . These findings encourage further investigation into new anti-inflammatory benzimidazoles for application against various disease conditions .

Antitumor activities:

  • Recombinant human PDCD5 protein in combination with chemotherapy drugs has potent antitumor effects on chronic myelogenous leukemia K562 cells in vitro and in vivo .

Methods of treating infections:

  • Methods of treating helminth infections in a mammal comprise administering to a mammal in need of such treatment an anthelmintically effective amount of a compound having the structural formula III in combination with a pharmaceutically acceptable carrier .
  • Methods of treating filarial infections in a mammal comprise administering to a mammal in need of such treatment an antifilarially effective amount of a compound having the structural formula III in combination with a pharmaceutically acceptable carrier .

Mechanism of Action

The mechanism of action of ethyl (1H-benzimidazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the synthesis of nucleic acids or disrupt cellular processes, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents at the benzimidazole 2-position and additional functional groups. A comparative analysis is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Octanol/Water Partition Coefficient (log Kow) Key References
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate C₁₂H₁₃N₃O₂ 243.26 Ethyl carbamate (2-CH₂OCO-NH₂C₂H₅) Not reported
Carbendazim (Methyl (1H-benzimidazol-2-yl)carbamate) C₉H₉N₃O₂ 191.19 Methyl carbamate (2-OCO-NH₂CH₃) 1.52
Mebendazole (Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate) C₁₆H₁₃N₃O₃ 295.30 Methyl carbamate (2-OCO-NH₂CH₃), Benzoyl (6-position) 3.21
Ethyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate C₁₇H₁₅N₃O₃ 309.32 Ethyl carbamate (2-OCO-NH₂C₂H₅), Benzoyl (5-position) Not reported
Methyl (5-propoxy-1H-benzimidazol-2-yl)carbamate C₁₂H₁₅N₃O₃ 249.27 Methyl carbamate (2-OCO-NH₂CH₃), Propoxy (5-position) Not reported

Key Observations :

  • Substituent Position : Benzoyl groups at the 5- or 6-positions (e.g., mebendazole) significantly increase log Kow, improving lipid solubility but possibly reducing aqueous solubility .
  • Functional Groups : Propoxy or hydroxyethyl substituents (e.g., in ) introduce polarity, which may modulate pharmacokinetic profiles .

Reactivity Trends :

  • The 2-chloromethylbenzimidazole intermediate () is highly reactive, enabling further derivatization (e.g., oxidation to carboxylic acids or alkylation), whereas carbamates are more stable .
  • Ethyl carbamates may exhibit slower hydrolysis rates compared to methyl analogs due to steric hindrance, impacting metabolic stability .

Biological Activity

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Target Sites
Carbendazim primarily targets various tissues including the liver, male germ cells, blood, and the thyroid gland. Its action is largely attributed to its ability to bind to tubulin proteins, which disrupts microtubule assembly during cell division. This interference leads to aneuploidy due to the missegregation of chromosomes during mitosis.

Biochemical Pathways
The compound has been shown to initiate and exacerbate immunotoxicity through mutations in genes that regulate immune responses. This suggests a potential role in altering immune tolerance and influencing pathological processes. Furthermore, it interacts with various enzymes and proteins, leading to significant cellular effects and changes in gene expression.

Pharmacological Effects

Antimicrobial Activity
Carbendazim exhibits notable antimicrobial properties. It has been studied for its efficacy against a range of microorganisms by inhibiting nucleic acid synthesis, which is critical for microbial survival .

Anticancer Properties
Research indicates that carbendazim may function as an effective anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), colon (HT-29), and breast (MDA-MB-231) cancer cells. The compound's mechanism involves inhibition of topoisomerase enzymes and interference with DNA replication processes . In vitro studies have reported IC50 values as low as 8.5 µM against murine melanoma cells, highlighting its potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits nucleic acid synthesis in microorganisms
AnticancerCytotoxic effects on A549, HT-29, and MDA-MB-231 cell lines
ImmunotoxicityInduces mutations affecting immune regulatory genes
AneuploidyDisrupts microtubule formation leading to chromosomal missegregation

Detailed Research Findings

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of benzimidazole derivatives, carbendazim was found to effectively inhibit the growth of several pathogenic bacteria and fungi. The mechanism was linked to its ability to disrupt nucleic acid metabolism in these organisms.
  • Cytotoxicity in Cancer Models : A series of experiments conducted on various cancer cell lines demonstrated that carbendazim could significantly reduce cell viability. For instance, treatment with carbendazim resulted in a dose-dependent decrease in viability for MDA-MB-231 cells, with IC50 values indicating substantial potency against this breast cancer model .
  • In Vivo Studies : Animal models have also been utilized to assess the pharmacokinetics and safety profile of carbendazim. Studies showed that after administration at doses of 1000 mg/kg body weight, approximately 10-15% was excreted unchanged in feces, indicating a moderate absorption rate.

Q & A

Basic Research Questions

Q. What are the methodological considerations for selecting an optimal synthetic route for ethyl (1H-benzimidazol-2-ylmethyl)carbamate?

  • Answer : Synthetic route selection requires retrosynthetic analysis to identify feasible precursors and intermediates. Researchers should prioritize routes with high stereochemical control and compatibility with functional groups (e.g., benzimidazole and carbamate). Utilize databases like PubChem for physicochemical data (e.g., molecular weight: 309.32 g/mol ) and reaction feasibility tools to assess yield and side-product formation. For example, carbamate formation via nucleophilic substitution or carbodiimide-mediated coupling should be evaluated for regioselectivity .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzimidazole ring protons (6.8–8.2 ppm) and carbamate carbonyl resonance (~155 ppm) .
  • IR Spectroscopy : Identify the carbamate C=O stretch (~1700 cm1^{-1}) and N-H bending (~1500 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 309.32 for [M+H]+^+) and fragmentation patterns to validate the structure .

Q. What experimental design frameworks are suitable for studying the reactivity of this compound?

  • Answer : Pre-experimental designs (e.g., one-shot case studies) are ideal for preliminary reactivity screening. For systematic analysis, factorial designs (e.g., 2k^k factorial) allow simultaneous testing of variables like temperature, solvent polarity, and catalyst loading. This approach identifies interaction effects between variables, optimizing reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s biological activity?

  • Answer :

  • Theoretical Alignment : Reconcile discrepancies by revisiting computational models (e.g., docking simulations) to ensure alignment with experimental conditions (e.g., pH, solvent). Adjust force field parameters to account for solvation effects .
  • Data Triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition, cytotoxicity) and statistical tools (e.g., ANOVA) to isolate confounding variables .

Q. What computational strategies enhance the prediction of this compound’s pharmacokinetic properties?

  • Answer :

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models trained on benzimidazole derivatives to predict logP, bioavailability, and metabolic stability. Incorporate descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics in physiological conditions to refine ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. How can AI-driven tools optimize the synthesis of this compound?

  • Answer :

  • Reaction Pathway Prediction : Deploy AI platforms (e.g., COMSOL Multiphysics-integrated systems) to screen reaction pathways using retrosynthetic databases. Prioritize routes with minimal byproducts and high atom economy .
  • Real-Time Process Control : Implement machine learning algorithms to adjust parameters (e.g., flow rate, temperature) during continuous-flow synthesis, minimizing human intervention .

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